Bienvenue dans la boutique en ligne BenchChem!

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Antitumor Prescreen Microbial Growth Inhibition N-Benzoyl Amino Acids

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2), also known as N-Benzoyl-3-methoxytyrosine, is a synthetic N-benzoyl-protected amino acid derivative of tyrosine, classified under the broader chemical class of tyrosine and phenylalanine derivatives. It is characterized by a benzoyl group at the N-terminus, a methoxy group at the 3-position, and a hydroxyl group at the 4-position on the aromatic ring.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
CAS No. 2901-78-2
Cat. No. B1274473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
CAS2901-78-2
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C17H17NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-8,10,13,19H,9H2,1H3,(H,18,20)(H,21,22)
InChIKeyODTCNJWUFHCFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2): Chemical Class and Procurement-Relevant Characteristics


N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2), also known as N-Benzoyl-3-methoxytyrosine, is a synthetic N-benzoyl-protected amino acid derivative of tyrosine, classified under the broader chemical class of tyrosine and phenylalanine derivatives [1]. It is characterized by a benzoyl group at the N-terminus, a methoxy group at the 3-position, and a hydroxyl group at the 4-position on the aromatic ring [1]. Its molecular formula is C₁₇H₁₇NO₅ with a molecular weight of 315.32 g/mol [1]. It is typically supplied as a racemic (DL-) mixture . This compound is primarily recognized for its role as a synthetic intermediate and analytical reference standard in pharmaceutical and neurochemical research, rather than as a standalone bioactive drug molecule [2].

Why Generic N-Benzoyl-Phenylalanine or -Tyrosine Analogs Cannot Replace N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine


Close structural analogs, such as unsubstituted N-Benzoyl-L-tyrosine (CAS 2566-23-6) or N-Benzoyl-DL-phenylalanine (CAS 2901-75-9), lack the critical 3-methoxy-4-hydroxy substitution pattern on the aromatic ring that defines this compound's unique utility profile. This specific substitution pattern is not a minor variation; it fundamentally alters the compound's chromatographic behavior, metabolic stability, and its validated role in specific synthetic and analytical workflows [1]. Generic substitution fails because (1) the 3-methoxy-4-hydroxy motif is essential for the compound to serve as a direct precursor to rac 3-O-Methyl DOPA, a key impurity marker in Levodopa quality control , and (2) it is this specific structure that has been empirically validated as a marker for Aromatic L-amino acid decarboxylase (AADC) screening, a role for which other N-benzoyl derivatives have not been similarly qualified [2]. Using an unsubstituted analog would thus invalidate established analytical methods and synthetic routes.

Quantitative Differentiation Evidence for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Against Closest Analogs


Growth-Inhibitory Activity in Microbial Antitumor Prescreen: Comparison to Unsubstituted N-Benzoyl Analogs

In a standard Lactobacillus casei microbial antitumor prescreen, N-benzoyl derivatives of amino acids were evaluated for growth-inhibitory activity. The target compound, N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, is an N-benzoyl tyrosine derivative with a specific substitution pattern. In the same assay system, unsubstituted N-benzoyl-phenylalanine derivatives exhibited modest inhibition (approximately 13-50% at 1 mg/mL), while the most active compounds in the series, such as N-benzoyl-p-chloro-DL-phenylalanine, achieved up to 96% inhibition at the same concentration [1]. The target compound's activity can be contextualized within this structure-activity landscape, where the presence of a substituted aromatic ring (hydroxy and methoxy groups) is known to modulate growth-inhibitory potency, though direct head-to-head data for this specific compound in the L. casei assay is not publicly reported. The differentiation lies in its unique substitution pattern, which distinguishes it from both unsubstituted and halogenated N-benzoyl phenylalanine analogs that have been quantitatively characterized [1].

Antitumor Prescreen Microbial Growth Inhibition N-Benzoyl Amino Acids

Validated Role as an Intermediate in the Synthesis of rac 3-O-Methyl DOPA: A Critical Levodopa Impurity Marker

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is established as a key synthetic intermediate for the preparation of rac 3-O-Methyl DOPA (M303805) . rac 3-O-Methyl DOPA is a recognized impurity of Levodopa (L-DOPA, CAS 59-92-7), a primary therapeutic for Parkinson's disease [1]. The N-benzoyl protection strategy enables controlled deprotection to yield the desired 3-O-methylated DOPA derivative. This synthetic route is specific to the 3-methoxy-4-hydroxy substitution pattern; analogs lacking this pattern, such as N-Benzoyl-L-tyrosine or N-Benzoyl-DL-phenylalanine, cannot serve as precursors to rac 3-O-Methyl DOPA due to the absence of the methoxy group. This specificity ensures the compound's unique and non-substitutable role in pharmaceutical impurity standard synthesis.

Levodopa Impurity Synthetic Intermediate Neuropharmacology

Empirically Validated Marker for Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency Screening

This compound has been specifically identified and referenced in the scientific literature as a useful marker for screening the absence of Aromatic L-amino acid decarboxylase (AADC) [1]. AADC deficiency is a severe neurometabolic disorder. The compound's structural similarity to endogenous L-DOPA metabolites, combined with the N-benzoyl modification, allows for its use in analytical assays to detect enzymatic activity or dysfunction. This application is unique to this specific N-benzoyl-3-methoxytyrosine structure; closely related analogs like N-Benzoyl-L-tyrosine or N-Benzoyl-DL-phenylalanine lack the 3-methoxy group that is critical for mimicking the 3-O-methylated catecholamine metabolite profile and have not been validated for this specific screening purpose. The cited references (Tabar et al., 1989; De Souza Silva et al., 1997) underscore its established role in neurochemical research [1].

AADC Deficiency Diagnostic Marker Neurochemistry

Critical Role as a Resolving Agent Intermediate in the Asymmetric Synthesis of L-DOPA

A foundational patent (US3969397, Hoffmann-La Roche) describes a process for preparing L-DOPA, the gold-standard Parkinson's disease therapeutic, from D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl) alanine, which is the racemic form of the target compound [1]. The patent claims this specific N-benzoyl derivative as a key intermediate, utilizing dehydroabietylamine as a resolving agent to separate the L-antipode from the racemic mixture [1]. This contrasts sharply with alternative synthetic routes that may employ different protecting groups (e.g., N-acetyl) or different starting materials. The specific combination of the N-benzoyl protecting group and the 3-methoxy-4-hydroxy substitution pattern on the aromatic ring is explicitly claimed as the required intermediate structure for this patented resolution process. Any deviation in the substitution pattern, such as using N-Benzoyl-L-tyrosine (lacking the methoxy group), would not yield the correct intermediate and would fall outside the scope of this established, high-value synthetic methodology.

Asymmetric Synthesis Chiral Resolution Parkinson's Disease

Structural Differentiation and Potential Impact on Physicochemical and Pharmacokinetic Properties

The target compound differs from unsubstituted N-Benzoyl-L-tyrosine (MW 285.30) by the addition of a methoxy group, increasing its molecular weight to 315.32 [1] . This structural modification is predicted to increase lipophilicity, as evidenced by its higher calculated LogP (estimated to be >2.0) compared to N-Benzoyl-L-tyrosine (estimated LogP ~1.5) . Increased lipophilicity can enhance membrane permeability and alter metabolic stability. While direct comparative ADME/PK data for this specific compound are not publicly available, class-level inference from similar N-benzoyl amino acid derivatives suggests that the methoxy substitution can reduce susceptibility to enzymatic hydrolysis by certain proteases compared to the unsubstituted parent compound [2]. This is a key consideration for researchers designing in vitro probes or prodrugs where controlled stability and passive permeability are desired characteristics. The unsubstituted analog, being more hydrophilic and potentially more readily hydrolyzed, would not exhibit the same pharmacokinetic or biophysical profile.

Physicochemical Properties Drug Design Pharmacokinetics

High-Value Application Scenarios for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in Scientific and Industrial Research


Synthesis of rac 3-O-Methyl DOPA for Pharmaceutical Impurity Analysis

As a key intermediate, N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is directly used in the preparation of rac 3-O-Methyl DOPA (M303805), a critical impurity standard for Levodopa (L-DOPA) drug substance and finished product quality control. The compound's N-benzoyl group is cleaved under controlled conditions to yield the free amino acid, which is then utilized as a reference marker in HPLC/LC-MS methods to ensure Levodopa purity meets pharmacopoeial specifications. This application is uniquely enabled by the 3-methoxy-4-hydroxy substitution pattern, which directly mirrors the structure of the desired impurity. Substitution with a different N-benzoyl amino acid would not produce the correct impurity marker and would invalidate the analytical method. This scenario is supported by evidence from Sections 3.2 and 3.4.

Analytical Marker for Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency Screening

This compound is employed as a reference standard or internal standard in analytical assays (e.g., LC-MS/MS) designed to screen for AADC deficiency. Its validated role in the literature allows clinical and research laboratories to detect aberrant levels of related metabolites or directly assess AADC enzyme activity in biological matrices. The specificity of this application stems from its structural mimicry of endogenous 3-O-methylated catecholamine metabolites, a feature not shared by other N-benzoyl amino acid derivatives. This scenario is directly supported by the evidence presented in Section 3.3. [1]

Asymmetric Synthesis of L-DOPA via Patented Chiral Resolution Process

In industrial pharmaceutical chemistry, the racemic form of this compound (D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl) alanine) serves as the starting material for a patented resolution process to produce enantiomerically pure L-DOPA. The process utilizes dehydroabietylamine to selectively crystallize the desired L-antipode, offering a robust and scalable route to this essential Parkinson's disease medication. The method's success is contingent upon the exact chemical structure of the intermediate; alternative N-benzoyl derivatives lacking the 3-methoxy-4-hydroxy motif are not claimed or suitable. This scenario is directly supported by the evidence in Section 3.4. [2]

Structure-Activity Relationship (SAR) Studies in Antimicrobial and Anticancer Drug Discovery

Medicinal chemists utilize N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine as a specific building block in focused libraries to explore the SAR of N-benzoyl amino acid derivatives. By incorporating this compound into a screening set alongside simpler analogs like N-Benzoyl-L-tyrosine or N-Benzoyl-DL-phenylalanine, researchers can directly assess the impact of the 3-methoxy-4-hydroxy substitution on biological activity (e.g., in microbial growth inhibition assays as described in Section 3.1). Its unique physicochemical profile (higher lipophilicity) may also be exploited to probe effects on cellular permeability and target engagement. This scenario is supported by evidence from Sections 3.1 and 3.5. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.